

Application Notes and Protocols for Ditalimfos Analytical Standards

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Compound of Interest

Compound Name: *Ditalimfos*

Cat. No.: *B1670779*

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These application notes provide detailed information on the analytical standards of **Ditalimfos**, along with protocols for its quantification in various matrices. **Ditalimfos** is an organophosphate and phthalimide fungicide used to control a range of fungal diseases on crops.[1][2] Accurate determination of its residues is crucial for ensuring food safety and environmental monitoring.

Analytical Standards and Reference Materials

High-purity analytical standards and reference materials are essential for the accurate quantification of **Ditalimfos**. Several suppliers offer **Ditalimfos** standards in various formats to suit different laboratory needs. These materials are typically accompanied by a Certificate of Analysis detailing their purity and characterization. Many of these are Certified Reference Materials (CRMs) produced under ISO 17034, ensuring high quality and traceability.

Table 1: Commercially Available **Ditalimfos** Analytical Standards

Supplier	Product Format	Purity/Concentration	Storage Conditions
LGC Standards	Neat	High Purity	Ambient (>5 °C)
AccuStandard	Neat	High Purity	Ambient (>5 °C)
AccuStandard	100 µg/mL in Acetonitrile	Certified	Freeze (<-10 °C)
Fujifilm Wako	Standard	Analytical Grade	Refer to product data sheet
Dr. Ehrenstorfer	Neat	High Purity	Refer to product data sheet
Dr. Ehrenstorfer	10 µg/mL in Cyclohexane	Certified	Refer to product data sheet

Experimental Protocols for Ditalimfos Analysis

The quantification of **Ditalimfos** residues in complex matrices such as food and environmental samples typically involves a robust sample preparation step followed by sensitive chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[3][4][5]

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is a general guideline for the extraction of **Ditalimfos** from a solid food matrix (e.g., fruits, vegetables). Modifications may be necessary for different sample types.

Materials:

- Homogenized sample
- Acetonitrile (ACN)

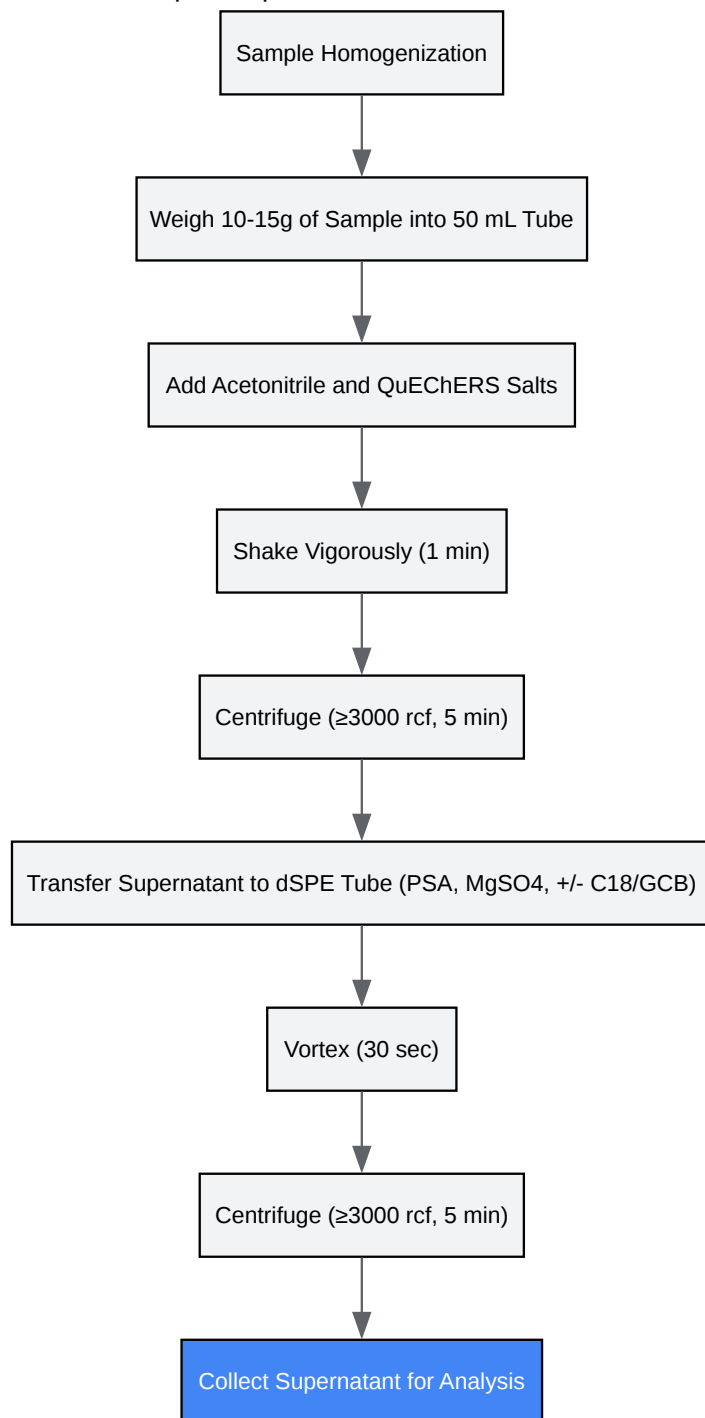
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquohydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - use with caution as it may remove planar pesticides
- 50 mL centrifuge tubes
- 15 mL centrifuge tubes for dSPE cleanup
- High-speed centrifuge
- Vortex mixer

Procedure:

- Sample Extraction:
 1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 2. Add 10-15 mL of acetonitrile.
 3. Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate).
 4. Immediately cap and shake the tube vigorously for 1 minute.
 5. Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:

1. Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and MgSO₄. For samples with high fat content, C18 may be added. For samples with high pigment content, GCB may be used, but recovery of **Ditalimfos** should be validated.
2. Vortex the dSPE tube for 30 seconds.
3. Centrifuge at ≥ 3000 rcf for 5 minutes.
4. The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. An internal standard may be added prior to injection.

QuEChERS Sample Preparation Workflow for Ditalimfos Analysis



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Caption: QuEChERS workflow for **Ditalimfos** extraction.

Protocol 2: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the quantification of **Ditalimfos**.

Table 2: GC-MS/MS Instrumental Parameters for **Ditalimfos** Analysis

Parameter	Setting
Gas Chromatograph	
Injection Mode	Splitless
Injection Volume	1-2 µL
Inlet Temperature	250 °C
Carrier Gas	Helium
Column Flow	1.0-1.5 mL/min
Column	e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program	70 °C (2 min), ramp at 25 °C/min to 150 °C (0 min), ramp at 3 °C/min to 200 °C (0 min), ramp at 8 °C/min to 280 °C (10 min)
Mass Spectrometer	
Ionization Mode	Electron Impact (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions for Ditalimfos (Precursor > Product)	Collision Energy (eV)
299 > 243	15
299 > 271	10
299 > 160	20

Note: The oven program and MRM transitions should be optimized for the specific instrument and column used.

Protocol 3: Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers an alternative and equally sensitive method for **Ditalimfos** analysis, particularly for complex matrices.

Table 3: UHPLC-MS/MS Instrumental Parameters for **Ditalimfos** Analysis

Parameter	Setting
UHPLC System	
Column	e.g., C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Column Temperature	40 °C
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate	0.3-0.4 mL/min
Gradient	5% B (0.5 min), ramp to 95% B (8 min), hold at 95% B (2 min), return to 5% B (0.1 min), hold at 5% B (2.4 min)
Injection Volume	5-10 µL
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions for Ditalimfos ([M+H] ⁺ > Product)	Collision Energy (eV)
300.0 > 244.0	15
300.0 > 148.0	25

Note: The gradient and MRM transitions should be optimized for the specific instrument and column used.

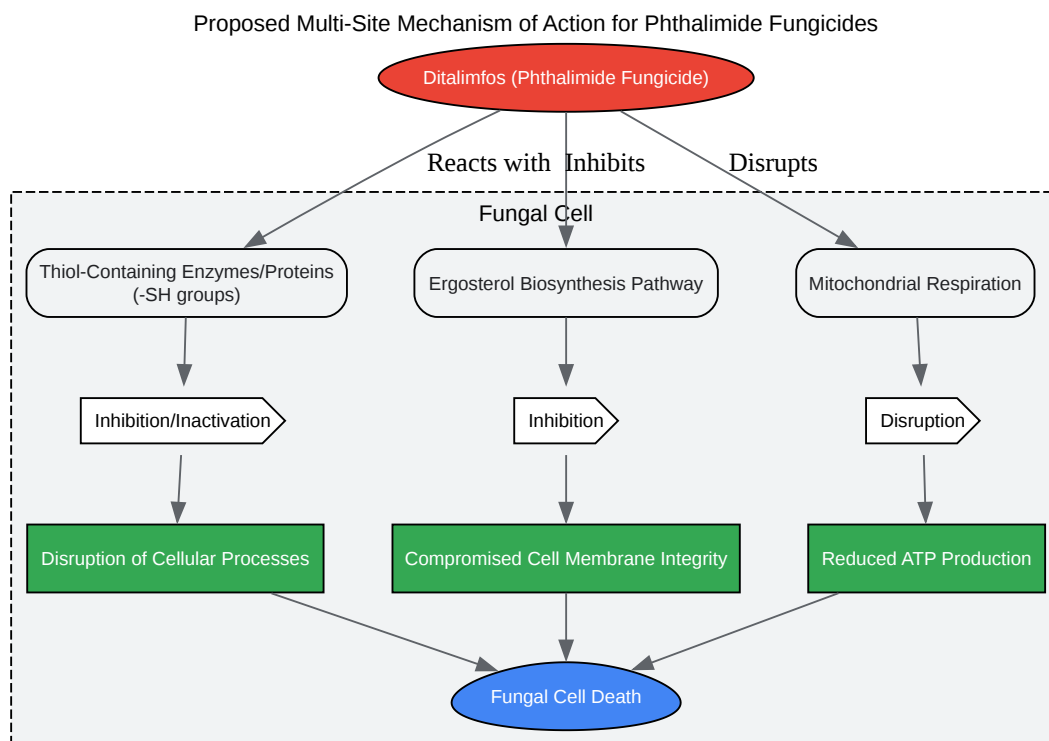
Mechanism of Action of Ditalimfos

Ditalimfos belongs to the phthalimide class of fungicides. The precise mechanism of action for **Ditalimfos** is not fully elucidated, but it is thought to disrupt fungal respiration and growth.

Phthalimide fungicides are generally considered multi-site inhibitors, meaning they can interfere with multiple metabolic pathways within the fungal cell. This multi-site action makes the development of resistance in fungi less likely.

One proposed mechanism for phthalimide fungicides is their reaction with thiol (-SH) groups present in various enzymes and proteins, leading to the disruption of cellular processes.

Another potential target is the inhibition of ergosterol biosynthesis, which is a critical component of the fungal cell membrane.



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Caption: Generalized mechanism of phthalimide fungicides.

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